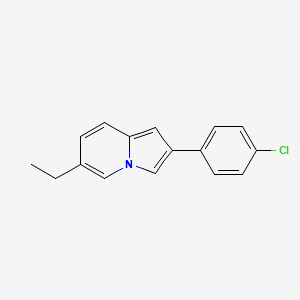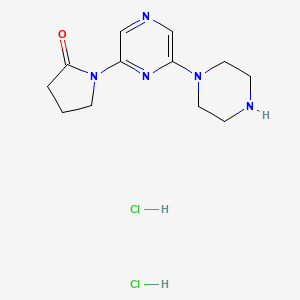![molecular formula C23H23N5O4 B2922726 ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261010-13-2](/img/structure/B2922726.png)
ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound with a distinctive chemical structure. This compound belongs to the class of triazoloquinoxaline derivatives, known for their diverse biological activities. The chemical's intriguing structural framework makes it a subject of significant interest in the fields of medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the triazoloquinoxaline core, which is then subjected to acylation reactions to introduce the desired acetamido and ethyl ester functionalities. Reaction conditions generally involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of intermediate and final products.
Industrial Production Methods
On an industrial scale, the production of this compound may leverage automated synthesis techniques and continuous flow chemistry to optimize yield and purity. The scalability of these processes ensures efficient large-scale production, meeting the demand for research and potential therapeutic applications.
化学反応の分析
Types of Reactions
Ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically occurs at the quinoxaline moiety, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can target the triazoloquinoxaline ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzene or triazole rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled, with specific temperatures, pH levels, and solvents tailored to the desired transformation.
Major Products Formed
Major products from these reactions include:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydrotriazoloquinoxalines.
Substitution: Various substituted derivatives with modified functional groups on the benzene or triazole rings.
科学的研究の応用
Ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate finds applications across several scientific research areas:
Chemistry: Its structural diversity makes it a valuable scaffold for developing new compounds with unique properties.
Biology: Studies on its interaction with biological targets help understand its potential therapeutic effects.
Industry: Its unique properties may lead to applications in material science, such as the development of novel polymers or coatings.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The triazoloquinoxaline core can bind to various enzymes and receptors, modulating their activity. The exact mechanism involves binding to the active sites of these targets, altering their conformation and function. This binding can lead to downstream effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of the triazoloquinoxaline core with ethyl ester and acetamido functionalities. Similar compounds include:
2-(1-Substituted-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamides: Varying the substituents can lead to different biological activities.
Triazoloquinoxaline derivatives: With diverse functional groups, these compounds show a wide range of pharmacological effects.
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
This compound's unique structure provides a distinct profile, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-5-6-10-16(15)24-19(29)13-27-17-11-7-8-12-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOWNARTURGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B2922645.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2922646.png)
![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)
![2-[(4-methylcyclohexyl)amino]ethan-1-ol](/img/structure/B2922648.png)
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)
![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)

![N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2922661.png)
![N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide](/img/structure/B2922664.png)
![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)

